molecular formula C9H8F4 B1439538 2-(1,1-Difluoropropyl)-1,3-difluorobenzene CAS No. 1138445-44-9

2-(1,1-Difluoropropyl)-1,3-difluorobenzene

Cat. No.: B1439538
CAS No.: 1138445-44-9
M. Wt: 192.15 g/mol
InChI Key: OITQKIWJAPLQOU-UHFFFAOYSA-N
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Description

2-(1,1-Difluoropropyl)-1,3-difluorobenzene (C₉H₈F₄, MW 192.15) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a 1,1-difluoropropyl group at the 2-position. Its structure confers high electronegativity and polarity, influencing its reactivity and physical properties.

Properties

IUPAC Name

2-(1,1-difluoropropyl)-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4/c1-2-9(12,13)8-6(10)4-3-5-7(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITQKIWJAPLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC=C1F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 1,3-difluorobenzene with 1,1-difluoropropyl halides under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing advanced techniques to ensure high yield and purity. The use of specialized reactors and controlled environments is crucial to manage the reactivity of fluorine and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1-Difluoropropyl)-1,3-difluorobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-(1,1-Difluoropropyl)-1,3-difluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Differences
Compound Name Molecular Formula Molecular Weight Key Substituents
2-(1,1-Difluoropropyl)-1,3-difluorobenzene C₉H₈F₄ 192.15 1,3-diF benzene; 2-(1,1-diF-propyl)
2-(3-Bromopropyl)-1,3-difluorobenzene C₉H₉BrF₂ 235.07 1,3-diF benzene; 2-(3-Br-propyl)
1-(3-Bromopropyl)-2,3-difluorobenzene C₉H₉BrF₂ 235.07 2,3-diF benzene; 1-(3-Br-propyl)
2-(1,1-Difluoropropyl)aniline hydrochloride C₉H₁₁F₂N·HCl 215.65 Aniline group; 2-(1,1-diF-propyl)

Key Observations :

  • Halogen Effects : Brominated analogues (C₉H₉BrF₂) exhibit higher molecular weights (~235 vs. 192.15) and reduced electronegativity compared to the fully fluorinated target compound. Bromine’s larger atomic radius and polarizability may enhance van der Waals interactions but reduce thermal stability .
  • Positional Isomerism: The brominated analogues ( vs. 14) demonstrate how substituent positioning (1- vs.
  • Functional Group Variation: The aniline derivative (C₉H₁₁F₂N·HCl) introduces a basic amine group, increasing solubility in acidic conditions and enabling participation in diazonium chemistry, unlike the non-amine fluorinated compounds .

Key Observations :

  • Brominated analogues may utilize alkylation with bromopropane under basic conditions, differing from fluorine’s requirement for specialized reagents .
  • The aniline derivative likely involves reduction of a nitro group or substitution of a halogenated precursor, leveraging the amine’s nucleophilicity .

Physicochemical Properties

Table 3: Comparative Properties
Property 2-(1,1-Difluoropropyl)-1,3-difluorobenzene Brominated Analogues Aniline Derivative
Polarity High (due to electronegative F atoms) Moderate (Br less electronegative) High (amine hydrochloride)
Boiling Point Estimated 150–180°C (fluorinated aromatics) Higher (Br increases MW) >200°C (ionic character)
Reactivity Electrophilic substitution favored Nucleophilic substitution (Br site) Acid-base reactions, diazonium formation

Key Observations :

  • The target compound’s fluorine substituents withdraw electron density, directing electrophilic aromatic substitution to meta/para positions. Bromine’s lower electronegativity in analogues may allow for easier nucleophilic displacement .
  • The aniline derivative’s ionic nature (hydrochloride salt) enhances water solubility, unlike the neutral fluorinated or brominated compounds .

Biological Activity

2-(1,1-Difluoropropyl)-1,3-difluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of difluoropropyl and difluorobenzene moieties, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula : C8H6F4
  • CAS Number : 1138445-44-9
  • Molecular Weight : 182.13 g/mol

The biological activity of 2-(1,1-Difluoropropyl)-1,3-difluorobenzene can be attributed to its ability to interact with various biological targets. The difluorinated groups may enhance lipophilicity and membrane permeability, facilitating interactions with cellular components such as proteins and nucleic acids.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds often display enhanced antimicrobial properties due to their ability to disrupt microbial membranes.
  • Inhibition of Enzymatic Activity : Some difluorobenzene derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting diseases such as cancer and neurodegenerative disorders .

Study 1: Neuroprotective Potential

In a study investigating novel inhibitors for human neuronal nitric oxide synthase (hnNOS), derivatives based on difluorobenzene were synthesized. These compounds demonstrated significant inhibitory activity against hnNOS, suggesting potential applications in treating neurodegenerative diseases. For instance, a related compound showed an inhibitory constant (KiK_i) of 30 nM with a high selectivity ratio (hn/he = 2799), indicating promising therapeutic potential .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of fluorinated aromatic compounds. The study found that compounds similar to 2-(1,1-Difluoropropyl)-1,3-difluorobenzene exhibited enhanced activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to the lipophilic nature of the difluoro groups .

Data Table: Biological Activity Comparison

CompoundActivity TypeKiK_i (nM)Selectivity Ratio (hn/he)
2-(1,1-Difluoropropyl)-1,3-difluorobenzeneInhibitor (hnNOS)TBDTBD
Related Difluoro Compound 1Inhibitor (hnNOS)302799
Related Difluoro Compound 2AntimicrobialTBDTBD

Safety and Toxicity Considerations

Preliminary toxicity assessments indicate that compounds with similar structures can exhibit acute toxicity upon exposure. For example, certain fluorinated compounds are classified as toxic if swallowed or upon skin contact . Therefore, further investigations into the safety profiles of 2-(1,1-Difluoropropyl)-1,3-difluorobenzene are essential before considering clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-Difluoropropyl)-1,3-difluorobenzene
Reactant of Route 2
2-(1,1-Difluoropropyl)-1,3-difluorobenzene

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